molecular formula C24H18N2O3 B5725931 N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide

N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide

Cat. No. B5725931
M. Wt: 382.4 g/mol
InChI Key: DXSATTKZZWAYCW-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide, commonly known as BXH, is a fluorescent dye used in various scientific research applications. The compound is synthesized through a multi-step process and has been found to have unique biochemical and physiological effects.

Mechanism of Action

BXH binds to proteins and nucleic acids through its carbonyl and imine groups, forming a covalent bond. The fluorescence of BXH is due to the intramolecular charge transfer between the benzofuran and xanthene rings. The fluorescence emission of BXH is sensitive to the microenvironment of the binding site, which makes it useful for studying protein conformational changes and protein-protein interactions.
Biochemical and Physiological Effects:
BXH has been found to have unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. BXH has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, BXH has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BXH in lab experiments is its high selectivity for certain proteins and nucleic acids. It also has a high signal-to-noise ratio, which makes it useful for detecting low levels of expression or activity. However, BXH has limitations in terms of its photostability and solubility in aqueous solutions. Additionally, its binding affinity can be affected by the pH and ionic strength of the solution.

Future Directions

There are several future directions for research involving BXH. One area of interest is the development of new synthetic methods for BXH and its derivatives. Another area of research is the application of BXH in the study of protein-protein interactions and protein conformational changes. Additionally, there is potential for the use of BXH in the development of new diagnostic and therapeutic agents for various diseases.

Synthesis Methods

BXH is synthesized through a multi-step process that involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-aminobenzofuran followed by the reaction with hydrazine hydrate. The resulting compound is then reacted with xanthene-9-carboxylic acid to produce BXH. The final product is a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Scientific Research Applications

BXH is commonly used as a fluorescent probe in biological and medical research. It has been found to selectively bind to certain proteins and nucleic acids, making it useful for studying their localization, expression, and activity. BXH has been used in various imaging techniques such as fluorescence microscopy, flow cytometry, and confocal microscopy.

properties

IUPAC Name

N-[(E)-1-(1-benzofuran-2-yl)ethylideneamino]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c1-15(22-14-16-8-2-5-11-19(16)28-22)25-26-24(27)23-17-9-3-6-12-20(17)29-21-13-7-4-10-18(21)23/h2-14,23H,1H3,(H,26,27)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSATTKZZWAYCW-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)/C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide

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